molecular formula C10H16N4O3S B3012544 N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide CAS No. 1428353-00-7

N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No. B3012544
CAS RN: 1428353-00-7
M. Wt: 272.32
InChI Key: ZGTKFWXRBRFVGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a pyrazole or pyrimidine ring, often substituted with various functional groups that can influence the compound's biological activity. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into its potential interactions with biological targets . The presence of sulfonyl groups, as seen in the title compound, is a common feature in this class of compounds and can contribute to their binding affinity and selectivity towards certain receptors or enzymes.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are diverse. Desmethylation reactions, as seen in the synthesis of a PET agent, are used to modify the methoxy group to a hydroxy group, which is then used for further radiolabeling . Additionally, reactions with benzylthiol or thiophenols have been used to create sulfanyl-substituted tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones, indicating the versatility of the pyrazole core in undergoing nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms, as seen in some of the compounds, can significantly affect the lipophilicity and metabolic stability of the molecules . The intramolecular hydrogen bond formation in certain pyrazolo[1,5-a]pyrimidins can confer high potency and selectivity, as observed in the antagonism of the serotonin 5-HT(6) receptor . Additionally, the FT-IR and theoretical studies of pyrazole derivatives and their metal complexes provide insights into the vibrational properties and the nature of ionic and charge transfer interactions within these molecules .

Scientific Research Applications

Synthesis and Material Applications

Polymer Synthesis and Properties : Research by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption, making them suitable for high-performance applications in electronics and coatings (Liu et al., 2013).

Heterocyclic Compound Synthesis : Fadda et al. (2012) utilized enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research highlights the versatility of enaminonitriles in producing a range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Fadda et al., 2012).

Molecular Design and Characterization

Molecular Conformations : A study by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed their molecular conformations and hydrogen bonding patterns. Understanding these molecular structures can inform the design of molecules with specific properties for pharmaceuticals or materials science (Sagar et al., 2017).

Novel Compound Synthesis and Evaluation

Antimicrobial Evaluation : Research by Alsaedi et al. (2019) on novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).

Organic Synthesis and Characterization : Alizadeh et al. (2008) described an effective route to synthesize functionalized sulfonamides and oxazine diones. This research contributes to the field of organic synthesis, offering pathways to new compounds with potential applications in drug development and materials science (Alizadeh et al., 2008).

properties

IUPAC Name

N,N-dimethyl-5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-13(2)10(15)9-7-6-14(18(3,16)17)5-4-8(7)11-12-9/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTKFWXRBRFVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC2=C1CN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

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